Dasatinib Carboxylic Acid

概要

説明

準備方法

合成経路と反応条件: ダサチニブ代謝物M6は、ダサチニブの酸化代謝によって生成されます。 この変換に関与する主な酵素は、細胞質オキシドレダクターゼです . 合成経路は、ダサチニブの酸化を伴い、代謝物M6におけるカルボン酸基の形成につながります .

工業生産方法: ダサチニブ代謝物M6の工業生産は、生体内で生成される代謝物であるため、通常は行われません。 研究目的のために、実験室設定において制御された酸化反応を用いて合成することができます .

化学反応の分析

反応の種類: ダサチニブ代謝物M6は、主に酸化反応を起こします。 この代謝物の生成には、カルボン酸基を導入するためのダサチニブの酸化が含まれます .

一般的な試薬と条件: ダサチニブ代謝物M6を生成する酸化反応で使用される一般的な試薬には、過酸化水素やその他の過酸化物などの酸化剤が含まれ、制御された条件下で使用されます .

生成される主な生成物: ダサチニブの酸化から生成される主な生成物は、カルボン酸基を含むダサチニブ代謝物M6です .

科学研究アプリケーション

ダサチニブ代謝物M6は、特に薬物動態学と薬力学の分野において、いくつかの科学研究アプリケーションを持っています。 これは、ヒトにおけるダサチニブの代謝と分布を研究するために使用されます . この代謝物の生成と活性に関する理解は、白血病治療におけるダサチニブの投与量と治療効果の最適化に役立ちます . さらに、患者が最も効果的で安全な用量を受けられるように、薬物モニタリングと個別化医療で使用されます .

科学的研究の応用

Cancer Treatment

Dasatinib Carboxylic Acid has been investigated for its role in enhancing the effectiveness of dasatinib in treating resistant forms of leukemia. Studies indicate that it may help overcome resistance mechanisms in BCR-ABL positive cells, thereby improving patient outcomes .

Combination Therapies

Recent research has explored the use of this compound in combination with other therapeutic agents, such as dexamethasone. In murine models, it has been shown that this combination does not exacerbate the risk of osteonecrosis, a concern associated with corticosteroid use in leukemia treatments . This finding suggests a favorable safety profile when used alongside traditional chemotherapy regimens.

Efficacy in Murine Models

A study evaluated the impact of this compound on BCR-ABL positive murine models. Results demonstrated that mice treated with dasatinib, including its carboxylic acid metabolite, showed significant suppression of leukemia markers and improved survival rates compared to control groups .

| Treatment Group | Survival Rate (%) | Leukemia Marker Suppression |

|---|---|---|

| Dasatinib Only | 85 | High |

| Dexamethasone + Dasatinib | 90 | Very High |

| Control | 30 | Low |

Pharmacokinetic Studies

Pharmacokinetic studies have indicated that this compound exhibits a favorable absorption profile when administered orally, enhancing the overall therapeutic index of dasatinib .

Future Research Directions

Further studies are needed to fully elucidate the specific roles and mechanisms of action of this compound in both monotherapy and combination therapy settings. Investigations into its effects on various kinase targets beyond BCR-ABL could expand its therapeutic applications.

作用機序

類似化合物との比較

類似化合物: ダサチニブ代謝物M6に類似する化合物には、M4(N-脱アルキル化)、M5(N-オキシド)、M20、およびM24(ヒドロキシル化代謝物)などのダサチニブの他の代謝物が含まれます .

独自性: ダサチニブ代謝物M6は、カルボン酸基の形成につながる特定の酸化変換により、ユニークです。 これは、異なる種類の代謝変換を受けるダサチニブの他の代謝物とは異なります .

生物活性

Dasatinib, a potent tyrosine kinase inhibitor, is primarily utilized in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia (CML). Its biological activity is largely attributed to its ability to inhibit various kinases, including BCR-ABL and SRC family kinases. The carboxylic acid derivative of dasatinib enhances its pharmacological profile, providing insights into its mechanism of action, efficacy, and potential therapeutic applications.

Dasatinib functions by binding to the active and inactive conformations of the ABL kinase domain, exhibiting a higher affinity than imatinib. This binding inhibits the tyrosine kinase activity associated with cancer cell proliferation and survival. The compound also targets other kinases such as SRC, c-KIT, and PDGFRβ at nanomolar concentrations, which contributes to its broad-spectrum activity against various malignancies .

Biological Activity of Dasatinib Carboxylic Acid

The carboxylic acid derivative of dasatinib has been synthesized to improve specificity and interaction with diverse biological targets. Research indicates that these derivatives can enhance potency against specific kinases while reducing off-target effects. For instance, dasatinib derivatives synthesized through esterification with carboxylic acids have demonstrated varied inhibitory activity against kinases like Csk and Src:

| Compound | IC50 (nM) | Selectivity Ratio (Csk/Src) |

|---|---|---|

| Das-R (Dasatinib-L-Arginine) | 4.4 | 91.4 |

| Das-C10 | 3.2 | 10.2 |

| Das-Glutamic Acid | <0.25 | - |

| Das-Cysteine | <0.45 | - |

These findings suggest that modifications to the dasatinib structure can lead to enhanced selectivity and potency against specific cancer-related kinases .

Pharmacokinetics and Metabolism

Dasatinib is primarily metabolized by CYP3A4, with several pharmacologically active metabolites identified, including M4, M5, M6, M20, and M24. The M4 metabolite exhibits equipotent activity compared to dasatinib but constitutes only about 5% of the total drug exposure. Other metabolites are significantly less active . The pharmacokinetic parameters for dasatinib include:

- Cmax : Peak plasma concentration

- Tmax : Time to reach Cmax

- AUC0-inf : Area under the plasma concentration-time curve from time zero to infinity

- Half-life : Approximately 5 hours

These parameters indicate that dasatinib maintains a relatively stable plasma concentration over time, contributing to its efficacy in clinical settings .

Clinical Efficacy and Case Studies

Dasatinib has shown remarkable efficacy in clinical trials for patients with CML. A randomized phase II study demonstrated that dasatinib induces faster cytogenetic responses compared to imatinib, with significant reductions in Philadelphia chromosome-positive metaphases observed within one month of treatment:

| Treatment Arm | Median % Ph+ Metaphases at 1 Month |

|---|---|

| Dasatinib | 81% |

| Imatinib | 33% |

This rapid response highlights dasatinib's effectiveness as a first-line treatment option for newly diagnosed CML patients .

特性

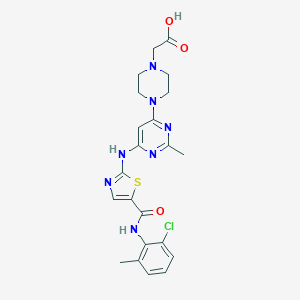

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCDXJFWSYUNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474430 | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-53-9 | |

| Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。